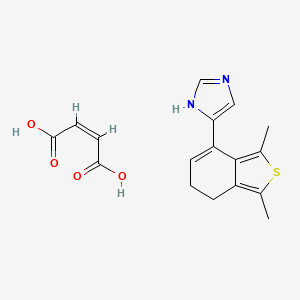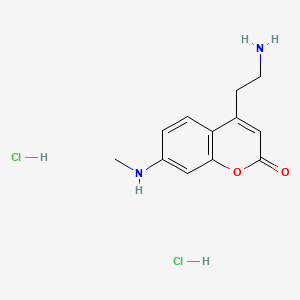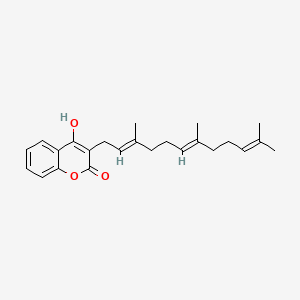
フェルレノール
説明
科学的研究の応用
Ferulenol has a wide range of scientific research applications:
作用機序
Target of Action
Ferulenol, a sesquiterpene prenylated coumarin derivative, specifically inhibits succinate ubiquinone reductase . This enzyme is essential for the survival of several bacteria and parasites . It is a peripheral membrane protein that catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . It is also involved in the reduction of the quinone pool in the electron transport chain, contributing to cellular bioenergetics .
Mode of Action
Ferulenol interacts with its target, succinate ubiquinone reductase, at the level of the ubiquinone cycle . It acts as a potent inhibitor of malate:quinone oxidoreductase from Campylobacter jejuni . The inhibition mechanism of ferulenol involves mixed-type inhibitors versus malate and noncompetitive versus quinone, suggesting the existence of a third binding site to accommodate these inhibitors .
Biochemical Pathways
Ferulenol affects the tricarboxylic acid cycle by inhibiting the enzyme malate:quinone oxidoreductase . This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . In addition, it is involved in the reduction of the quinone pool in the electron transport chain, thus contributing to cellular bioenergetics .
Pharmacokinetics
It’s known that ferulenol can be produced without the external supply of prenyl precursors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ferulenol and their impact on its bioavailability.
Result of Action
Ferulenol exerts anti-cancer activity through the downregulation of Bcl2 protein along with upregulation of Bax protein in benzo[a]pyrene-induced lung cancer in a rat model . It can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling .
Action Environment
It’s known that ferulenol can be produced by engineered escherichia coli . The results suggested the potential use of this engineered pathway for synthesizing the farnesylated-4HC derivatives, especially Ferulenol . More research is needed to understand how environmental factors influence Ferulenol’s action, efficacy, and stability.
将来の方向性
生化学分析
Biochemical Properties
Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle . This enzyme is involved in the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . Ferulenol’s interaction with this enzyme disrupts the normal biochemical reactions within the cell .
Cellular Effects
Ferulenol has been shown to stimulate tubulin polymerization in vitro . This rearranges cellular microtubule networks into short fibers and alters nuclear morphology, leading to cytotoxicity in various human tumor cell lines . It also influences cell function by increasing the production of superoxide anion and mitochondrial swelling .
Molecular Mechanism
Ferulenol exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition . It inhibits succinate ubiquinone reductase without altering succinate dehydrogenase activity of complex II of the electron chain transport system . This specific inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Ferulenol change over time in laboratory settings . It has been observed that Ferulenol can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling . This suggests that Ferulenol may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Ferulenol vary with different dosages in animal models . At low concentrations, Ferulenol demonstrates hyperproliferative effects, while higher doses are toxic . This suggests that there may be a threshold effect observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Ferulenol is involved in the tricarboxylic acid cycle, specifically in the oxidation of malate to oxaloacetate . It interacts with the enzyme succinate ubiquinone reductase, inhibiting its function and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that Ferulenol can affect the localization or accumulation of certain proteins within the cell .
Subcellular Localization
Given its interactions with enzymes involved in the tricarboxylic acid cycle, it is likely that Ferulenol is localized to the mitochondria, where these biochemical reactions occur .
準備方法
Synthetic Routes and Reaction Conditions: Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. This process involves the use of engineered Escherichia coli strains that co-express genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus . The reaction conditions typically include the use of high-resolution liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) for structural elucidation .
Industrial Production Methods: Industrial production of ferulenol involves the biotransformation of 4-hydroxycoumarin using recombinant Escherichia coli. This method is advantageous as it allows for the production of ferulenol without the need for external supply of prenyl precursors .
化学反応の分析
Types of Reactions: Ferulenol undergoes various chemical reactions, including:
Oxidation: Ferulenol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ferulenol.
Substitution: Ferulenol can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ferulenol, each with unique biological activities .
類似化合物との比較
Ferulenol is unique among prenylated coumarins due to its potent biological activities. Similar compounds include:
Ferulenol stands out due to its diverse range of biological activities and its potential for use in various scientific and industrial applications.
特性
IUPAC Name |
4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBBUWWOAOLD-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6805-34-1, 650571-76-9 | |
| Record name | Ferulenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERULENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
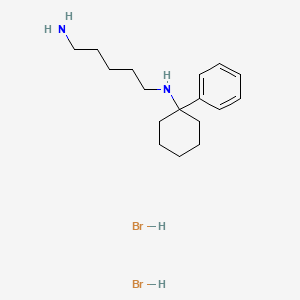
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)



![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
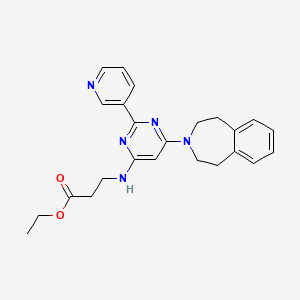

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
